molecular formula C10H14N2O7 B12393960 5-Hydroxymethyl xylouridine

5-Hydroxymethyl xylouridine

Cat. No.: B12393960
M. Wt: 274.23 g/mol
InChI Key: VQAJJNQKTRZJIQ-AOXOCZDOSA-N
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Description

5-Hydroxymethyl xylouridine is a modified nucleoside analog characterized by a hydroxymethyl group (-CH$_2$OH) at the 5-position of the pyrimidine ring. Structurally, it belongs to the family of xylouridine derivatives, where the sugar moiety is a xylose rather than ribose or deoxyribose .

Properties

Molecular Formula

C10H14N2O7

Molecular Weight

274.23 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6?,7+,9-/m1/s1

InChI Key

VQAJJNQKTRZJIQ-AOXOCZDOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CO

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethyl xylouridine typically involves the modification of thymidine. One common method includes the hydroxymethylation of the thymidine molecule. The reaction conditions often require specific catalysts and controlled environments to ensure the correct addition of the hydroxymethyl group .

Industrial Production Methods

Industrial production of 5-Hydroxymethyl xylouridine may involve large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl xylouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of 5-Hydroxymethyl xylouridine, such as 5-formyl xylouridine and 5-carboxyl xylouridine, depending on the specific reaction and conditions used .

Scientific Research Applications

5-Hydroxymethyl xylouridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in cell labeling and tracking DNA synthesis, making it valuable in studies of cell proliferation and DNA replication.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with DNA synthesis.

    Industry: Utilized in the production of nucleoside analogs for various biochemical applications

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl xylouridine involves its incorporation into replicating DNA. As a thymidine analog, it competes with natural thymidine for incorporation into DNA strands. Once incorporated, it can disrupt normal DNA synthesis and function, leading to cell cycle arrest or apoptosis. This property makes it useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

5-Hydroxymethyl Uridine and Cytidine
  • Structure : Both feature a hydroxymethyl group at the 5-position of the pyrimidine ring but differ in the base (uridine vs. cytidine).
  • Function : 5-Hydroxymethyl uridine is implicated in epigenetic modifications and oxidative stress responses, while 5-hydroxymethyl cytidine is associated with DNA demethylation processes .
  • Detection : These compounds are quantified via LC-MS/MS or fluorescence-based methods, similar to those used for 5-hydroxymethyl deoxyuridine (e.g., click chemistry with azide probes) .
Floxuridine (5-Fluoro-2'-deoxyuridine)
  • Structure : Contains a fluorine atom at the 5-position instead of a hydroxymethyl group.
  • Function : A fluorinated thymidine analog used clinically as an antineoplastic agent. It inhibits thymidylate synthase, disrupting DNA synthesis in cancer cells .
  • Key Difference : Unlike 5-hydroxymethyl xylouridine, floxuridine lacks the hydroxymethyl modification, resulting in distinct mechanisms of action and metabolic stability .
5-Chlorouridine
  • Structure : Substitutes the 5-position with a chlorine atom.
  • Function : Used in RNA research and antiviral studies; its mechanism involves incorporation into RNA to inhibit viral replication .
5-Hydroxymethyl Tolterodine
  • Structure : A metabolite of tolterodine (a muscarinic receptor antagonist) with a hydroxymethyl group on the phenyl ring.
  • Function : Exhibits antimuscarinic activity, contributing to the therapeutic effects of tolterodine in overactive bladder syndrome. Unlike nucleoside analogs, it targets neurotransmitter receptors rather than nucleic acids .

Pharmacological and Analytical Comparison

Table 1: Key Properties of 5-Hydroxymethyl Xylouridine and Analogues
Compound Structure Modifications Primary Application Detection Method Key Reference(s)
5-Hydroxymethyl Xylouridine 5-CH$_2$OH, xylose sugar Anticancer research LC-MS/MS, fluorescence probes
5-Hydroxymethyl Uridine 5-CH$_2$OH, ribose sugar Epigenetics, oxidative stress LC-MS/MS
Floxuridine 5-F, deoxyribose sugar Anticancer therapy HPLC, UV spectroscopy
5-Chlorouridine 5-Cl, ribose sugar Antiviral research NMR, mass spectrometry
5-Hydroxymethyl Tolterodine Phenyl-CH$_2$OH Antimuscarinic drug metabolite LC-MS/MS
Pharmacokinetic and Stability Data
  • 5-Hydroxymethyl Xylouridine: Limited pharmacokinetic data are available, but analogs like floxuridine exhibit short plasma half-lives (~10–20 minutes) due to rapid enzymatic degradation .
  • 5-Hydroxymethyl Tolterodine : Shows linear pharmacokinetics (20–5000 pg/mL range) with high precision (CV% <3.66%) and accuracy (97–102%) in LC-MS/MS assays .

Anticancer Mechanisms

  • 5-Hydroxymethyl Xylouridine : Disrupts DNA synthesis by mimicking thymidine, leading to chain termination or misincorporation. Preclinical studies suggest selective toxicity in rapidly dividing cells .
  • Floxuridine : Clinically validated for colorectal cancer; inhibits thymidylate synthase, depleting thymidine pools and inducing apoptosis .

Detection and Quantification

  • 5-Hydroxymethyl Derivatives : Require sensitive methods due to low physiological concentrations. Fluorescence-based assays (e.g., click chemistry with azide-alkyne cycloaddition) enable detection at femtomolar levels .
  • Tolterodine Metabolites : Validated LC-MS/MS methods achieve LLOQs of 20 pg/mL, critical for pharmacokinetic studies .

Challenges and Limitations

  • Structural Instability : Hydroxymethyl groups in nucleosides are prone to oxidation, necessitating stabilized formulations (e.g., hydrogels for transdermal delivery) .
  • Off-Target Effects : Fluorinated and chlorinated analogs may interfere with RNA/DNA repair pathways, limiting therapeutic windows .

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